molecular formula C14H12N2O3 B2580855 Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate CAS No. 1436364-50-9

Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate

Cat. No.: B2580855
CAS No.: 1436364-50-9
M. Wt: 256.261
InChI Key: HNTBZAUHSWOPSE-UHFFFAOYSA-N
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Description

Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a cyano group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate typically involves the reaction of furan derivatives with cyanoaniline under specific conditions. One common method involves the esterification of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl furan-2-carboxylate is then reacted with N-cyanoaniline in the presence of a base like sodium hydroxide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate is unique due to the presence of both a cyano group and a furan ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-18-14(17)13-8-7-12(19-13)9-16(10-15)11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTBZAUHSWOPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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